molecular formula C10H9F3O3 B2847505 Methyl 4-(2,2,2-trifluoroethoxy)benzoate CAS No. 35554-38-2

Methyl 4-(2,2,2-trifluoroethoxy)benzoate

Cat. No. B2847505
CAS RN: 35554-38-2
M. Wt: 234.174
InChI Key: IJQLWPBDYFRONS-UHFFFAOYSA-N
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Description

Methyl 4-(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C10H9F3O3 . It has a molecular weight of 234.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-15-9(14)7-2-4-8(5-3-7)16-6-10(11,12)13/h2-5H,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Methyl 4-(2,2,2-trifluoroethoxy)benzoate is utilized in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These compounds demonstrate significant pharmacological and biological properties. The synthesis process involves using Togni reagent II and can be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, serving as building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Interaction with Sulfur Tetrafluoride

In a study investigating the interaction of various benzoates with sulfur tetrafluoride, this compound demonstrated the ability to transform into different chemical structures under specific conditions. This research contributes to the understanding of chemical reactions involving fluorine-containing benzoates and their potential applications in creating new fluorine-containing analogues, like salicylic acid (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Development of Mesomorphic Materials

This compound is also integral in the development of mesomorphic materials. Difluoro substituted benzoate derivatives have been studied for their mesomorphic properties, exhibiting rich polymesomorphism with applications in materials science. These properties are relevant for designing materials with specific optical and electro-optical characteristics, useful in various industrial applications (Cruz et al., 2001).

Application in Liquid Crystal Thermosets

This compound plays a role in the synthesis of novel liquid crystalline thermosets. Researchers have developed triaromatic diepoxides containing this compound to investigate their mesogenic properties. These studies help in understanding the formation of liquid crystalline thermoset (LCT) networks, which have potential applications in advanced material sciences (Mormann & Bröcher, 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)7-2-4-8(5-3-7)16-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLWPBDYFRONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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